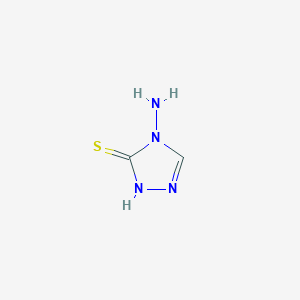

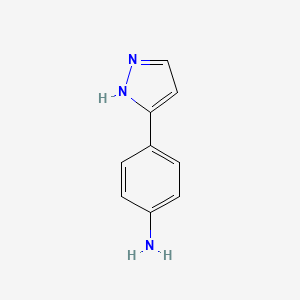

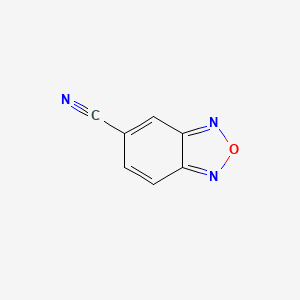

![molecular formula C9H18N2O3 B1273867 叔丁基N-[1-(甲基氨基羰基)乙基]氨基甲酸酯 CAS No. 88815-86-5](/img/structure/B1273867.png)

叔丁基N-[1-(甲基氨基羰基)乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a chemical compound that falls within the category of carbamates, which are esters of carbamic acid. These compounds are widely studied due to their diverse applications, including their use as intermediates in the synthesis of pharmaceuticals, pesticides, and other biologically active molecules. The tert-butyl group attached to the nitrogen atom of the carbamate function is a common protecting group used in organic synthesis to shield the nitrogen functionality during chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves the reaction of tert-butyl alcohol with isocyanates or by the reaction of amines with di-tert-butyldicarbonate (Boc anhydride) . For example, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was synthesized by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride . Another synthetic approach is the asymmetric Mannich reaction, which was used to synthesize tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, demonstrating the utility of these reactions in producing chiral carbamate compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized by various spectroscopic methods, including NMR and IR spectroscopy, as well as by X-ray crystallography. For instance, the crystal structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate revealed intramolecular hydrogen bonds and a layered arrangement in the crystal lattice due to intermolecular hydrogen bonding . Similarly, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester showed a non-planar conformation with strong intermolecular hydrogen bonding and π-π stacking interactions stabilizing the crystal packing .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, including hydrolysis, which can lead to the deprotection of the amine functionality . They can also participate in reactions with organometallics to give N-(Boc)hydroxylamines, as demonstrated by tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones . Furthermore, the reactivity of these compounds can be influenced by the presence of substituents on the aromatic ring or the alkyl chain, as seen in the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk and affect the solubility of the compound in organic solvents . The stability of these compounds can be assessed through thermal analysis, as performed for (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, which was characterized by DSC and TGA . The metabolism of these compounds can also be studied, as seen in the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice, where both the tert-butyl group and the N-methyl group were hydroxylated .

科学研究应用

合成和中间体应用

叔丁基N-[1-(甲基氨基羰基)乙基]氨基甲酸酯及其衍生物在合成各种生物活性化合物中发挥着重要作用。例如,叔丁基5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基氨基甲酸酯是药物奥米替尼(AZD9291)合成中的一个重要中间体。该化合物通过涉及酰化、亲核取代和还原过程的快速方法合成,总收率为81% (Zhao, Guo, Lan, & Xu, 2017)。此外,制备了新型1,3-二取代脲和苯基N-取代氨基甲酸酯,并评估了它们的抗心律失常和降压特性,证明了该化合物在治疗应用中的潜力(Chalina, Chakarova, & Staneva, 1998)。

化学反应和催化

该化合物的反应性已在各种化学反应中得到探索。例如,使用叔丁基N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和催化量的DTBB反应,生成α-氨基甲基锂,证明了其在合成化学中的用途(Ortiz, Guijarro, & Yus, 1999)。类似地,N′-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基[2-(4-甲氧基苯基)乙基]氨基甲酸酯用于定向锂化反应,进一步突出了该化合物在化学合成中的作用(Smith, El‐Hiti, & Alshammari, 2013)。

晶体学和结构分析

在晶体学领域,叔丁基N-[1-(甲基氨基羰基)乙基]氨基甲酸酯衍生物因其结构特性而受到研究。叔丁基3-{[1-(甲氧羰基)乙基]氨基羰基}-3-甲基咔唑氨酸酯,一种用于研究基于氮杂/α-二肽寡聚的新型折叠类的前体,使用X射线衍射进行了分析(Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009)。

环境影响

已研究了乙基叔丁基醚(ETBE)等相关化合物的环境影响。研究表明,ETBE和叔戊基甲基醚(TAME)会影响土壤中无机氮的分布模式,表明这些化合物具有潜在的生态影响(Bartling, Schloter, & Wilke, 2010)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-6(7(12)10-5)11-8(13)14-9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQVVXVADFHVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701163757 |

Source

|

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate | |

CAS RN |

88815-86-5 |

Source

|

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88815-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701163757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。